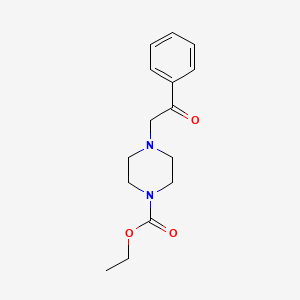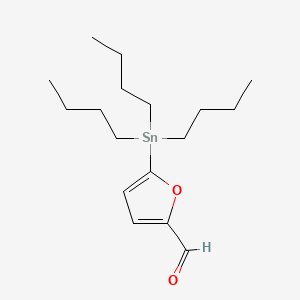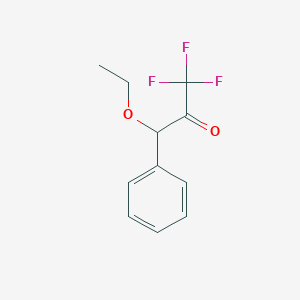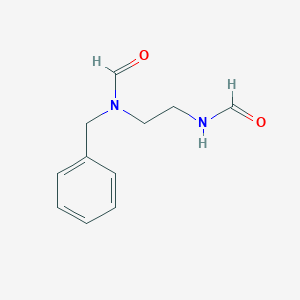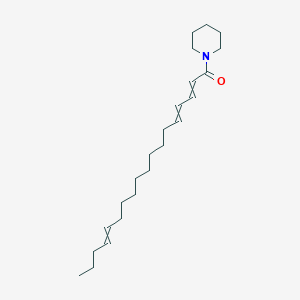
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to an octadeca-2,4,14-trien-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one typically involves the reaction of piperidine with an appropriate octadeca-2,4,14-trien-1-one precursor. The reaction conditions often include the use of solvents such as o-xylene and catalysts like potassium tert-butylate. The reaction is carried out under an inert atmosphere at elevated temperatures, usually around 90°C, for an extended period, such as 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted piperidine compounds. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one include:
- (2E,4E)-1-(Piperidin-1-yl)octadeca-2,4-dien-1-one
- (E)-1-(Piperidin-1-yl)octadec-2-en-1-one
- (2E,4E,12E)-1-(Piperidin-1-yl)octadeca-2,4,12-trien-1-one
Uniqueness
This compound is unique due to its specific trienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
144525-15-5 |
|---|---|
Molekularformel |
C23H39NO |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
1-piperidin-1-yloctadeca-2,4,14-trien-1-one |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h4-5,14-15,17,20H,2-3,6-13,16,18-19,21-22H2,1H3 |
InChI-Schlüssel |
OJUNWNTXRINVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCCCCCCC=CC=CC(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


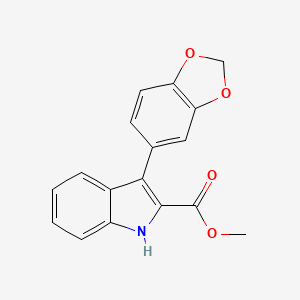
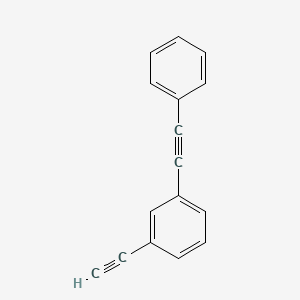
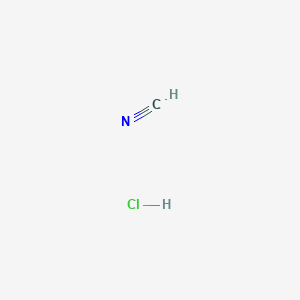
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
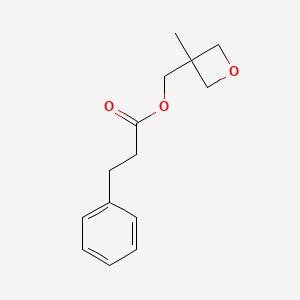
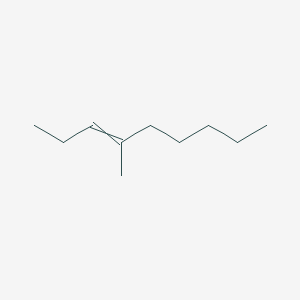
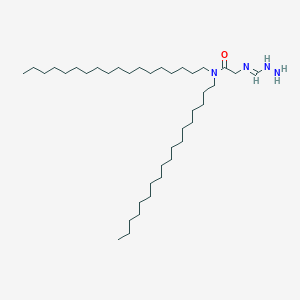
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
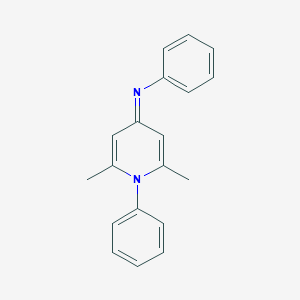
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
